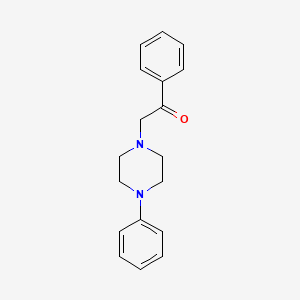

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone

Description

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone is a ketone derivative featuring a phenyl group at position 1 and a 4-phenylpiperazine moiety at position 2. Piperazine derivatives are widely recognized for their pharmacological versatility, including applications as antipsychotics, antidepressants, and antimicrobial agents . This compound’s structural framework—combining a ketone with a piperazine ring—provides a scaffold for modulating electronic and steric properties, making it a subject of interest in medicinal chemistry.

Propriétés

IUPAC Name |

1-phenyl-2-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(16-7-3-1-4-8-16)15-19-11-13-20(14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIZTZQJLSGSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Phenacyl Halide Intermediates

A common approach to synthesizing 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone begins with the preparation of phenacyl halides from acetophenone. The procedure typically follows these steps:

Preparation of acetophenone : A three-necked flask is charged with anhydrous aluminum trichloride (13g, 0.097mol) and anhydrous benzene (16ml). Acetic anhydride (4ml, 0.04mol) is added dropwise with stirring, controlling the addition rate to maintain gentle heating. The reaction is refluxed in a boiling water bath until hydrogen chloride evolution ceases.

Workup of acetophenone : The reaction mixture is cooled and poured into concentrated hydrochloric acid (18ml) and crushed ice (30g). The organic layer is separated, washed with 10% sodium hydroxide solution followed by water, and dried over anhydrous magnesium sulfate. Distillation yields pure acetophenone (boiling point 195-202°C).

α-Halogenation of acetophenone : The prepared acetophenone is treated with brominating agents such as copper(II) bromide in a suitable solvent (typically ethanol or chloroform) to yield α-bromoacetophenone (phenacyl bromide). This intermediate serves as a key electrophile for subsequent reactions with nucleophilic amines.

Preparation of 4-Phenylpiperazine

The phenylpiperazine component can be synthesized through established methods:

From bis(2-chloroethyl)amine : Reaction of bis(2-chloroethyl)amine hydrochloride with aniline under basic conditions, typically in the presence of sodium carbonate at elevated temperatures (140-160°C).

From diethanolamine : Condensation of diethanolamine with aniline in the presence of a dehydrating agent followed by treatment with thionyl chloride to create the piperazine ring structure.

Key Synthetic Pathways

Nucleophilic Substitution Approach

This direct approach involves the reaction between an α-halo ketone and 4-phenylpiperazine:

Reaction conditions : Phenacyl halide is dissolved in an appropriate solvent (typically acetonitrile, DMF, or ethanol) and combined with 4-phenylpiperazine in the presence of a base such as triethylamine or potassium carbonate.

Temperature control : The reaction is typically maintained between 50-80°C to promote nucleophilic substitution while minimizing side reactions.

Reaction time : Completion generally requires 4-8 hours, with monitoring by TLC or HPLC to determine the endpoint.

Table 1: Reaction Conditions for Nucleophilic Substitution Approach

| Parameter | Condition | Note |

|---|---|---|

| Solvent | Acetonitrile/DMF/Ethanol | Polar aprotic solvents favor SN2 reaction |

| Base | K2CO3 or Et3N (1.2-1.5 eq) | Neutralizes HX byproduct |

| Temperature | 50-80°C | Lower temperatures may require longer reaction times |

| Concentration | 0.1-0.5 M | Higher dilution may reduce side reactions |

| Time | 4-8 hours | Monitor by TLC/HPLC |

Oxidation-Amination Sequence

This synthetic pathway involves oxidation of acetophenone derivatives followed by reaction with 4-phenylpiperazine:

Oxidation step : Acetophenone is treated with selenium dioxide to yield phenylglyoxal. The reaction is typically conducted in dioxane or pyridine at elevated temperatures (80-100°C).

Amination step : The resulting phenylglyoxal is reacted with 4-phenylpiperazine, typically in the presence of a reducing agent to form the target compound.

Table 2: Conditions for Selenium Dioxide Oxidation

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Selenium dioxide | 1.1-1.5 equivalents | Excess improves conversion but complicates purification |

| Solvent | Dioxane/Pyridine | Solubility of reagents and intermediates |

| Temperature | 80-100°C | Higher temperatures accelerate reaction but may lead to side products |

| Reaction time | 3-6 hours | Dependent on substrate and conditions |

Mannich-Type Reaction Approach

This approach utilizes a variant of the Mannich reaction:

Formation of iminium intermediate : 4-phenylpiperazine is reacted with formaldehyde to generate an iminium intermediate.

Nucleophilic addition : The iminium intermediate undergoes reaction with the enolate of acetophenone to form the desired carbon-nitrogen bond.

Purification and Characterization

Purification Techniques

The crude 1-phenyl-2-(4-phenylpiperazino)-1-ethanone typically requires purification through one or more of the following methods:

Column chromatography : Using silica gel with eluent systems typically consisting of hexane/ethyl acetate or dichloromethane/methanol mixtures.

Recrystallization : Often performed from ethanol, acetonitrile, or ethyl acetate/hexane systems.

Salt formation and reconversion : The compound can be converted to its hydrochloride salt for purification, followed by free-basing to recover the pure compound.

Structural Characterization

Verification of the structure typically involves:

NMR spectroscopy : Key signals include aromatic protons (δ 7.0-7.5 ppm), piperazine protons (δ 2.5-3.5 ppm), and the methylene group adjacent to the carbonyl (δ 3.8-4.0 ppm).

IR spectroscopy : The carbonyl group shows a strong absorption band at 1680–1700 cm^-1.

Mass spectrometry : Confirms the molecular ion peak at m/z 280.37, consistent with the molecular formula C18H20N2O.

Three-Stage Process Adaptation

A three-stage process similar to that used for related compounds can be adapted for the synthesis of 1-phenyl-2-(4-phenylpiperazino)-1-ethanone:

First Stage

In this adaptation, phenylpiperazine (0.5 mole) is dissolved in absolute ethanol (250 ml) with acetic acid (30 g) and reacted with a suitable vinyl compound that can ultimately yield the phenylethane-1-one structure.

Second Stage

The product from the first stage undergoes controlled modification, potentially involving hydrogenation or oxidation, depending on the specific intermediate formed. For hydrogenation, a catalyst such as rhodium on carbon (5%) may be used under appropriate hydrogen pressure (around 40 psi).

Optimization Parameters

Several factors significantly influence the yield and purity of 1-phenyl-2-(4-phenylpiperazino)-1-ethanone:

Reaction Temperature

Temperature control is critical, especially during the nucleophilic substitution reaction, where excessive heat can promote side reactions. Optimal temperatures typically range between 50-80°C.

Solvent Selection

The choice of solvent affects reaction rates and selectivity:

Table 3: Solvent Effects on Reaction Parameters

| Solvent | Dielectric Constant | Advantages | Limitations |

|---|---|---|---|

| Acetonitrile | 37.5 | Good solubility, favors SN2 | Moderate boiling point |

| DMF | 36.7 | High boiling point, excellent solubility | Difficult to remove, hygroscopic |

| Ethanol | 24.5 | Protic, good for crystallization | Can participate in side reactions |

| THF | 7.6 | Ethereal, good for organometallics | Limited polarity, peroxide formation |

Stoichiometry and Concentration

The ratios of reactants and their concentrations significantly impact yield and side product formation:

Excess amine : Using 1.1-1.5 equivalents of phenylpiperazine can drive the reaction to completion.

Concentration : Optimal concentrations typically range from 0.1-0.5 M, with more dilute conditions reducing side reactions at the cost of reaction rate.

Industrial Production Considerations

For large-scale synthesis, several modifications to laboratory procedures are essential:

Process Economics

Optimization of resource utilization includes:

Catalyst recycling : Recovery and reuse of catalysts, particularly when precious metals are involved.

Solvent recovery : Implementation of solvent recovery systems to reduce waste and cost.

Energy efficiency : Heat exchange systems to utilize the heat generated in exothermic steps.

Comparative Analysis of Preparation Methods

When evaluating the different synthetic approaches for 1-phenyl-2-(4-phenylpiperazino)-1-ethanone, several factors must be considered:

Table 4: Comparison of Synthetic Approaches

| Synthetic Approach | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Nucleophilic Substitution | Direct, fewer steps, readily available reagents | Potential for over-alkylation, sensitive to steric hindrance | 65-80% |

| Oxidation-Amination | Can utilize simple starting materials, versatile | Toxicity of selenium reagents, multiple steps | 50-70% |

| Mannich-Type Reaction | One-pot possibility, mild conditions | Complex reaction control, sensitive to pH | 45-65% |

Analyse Des Réactions Chimiques

Types of Reactions

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various piperazine derivatives, which are important in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone involves its interaction with specific molecular targets and pathways. For example, in the context of its antidepressant-like effects, the compound may increase the levels of monoamines in the synaptic clefts of the central nervous system . This can lead to enhanced neurotransmission and improved mood. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-phenyl-2-(4-phenylpiperazino)-1-ethanone with analogous compounds, focusing on structural variations, synthetic routes, and biological implications.

Substituent Variations on the Piperazine Ring

2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone (CAS 250713-99-6)

- Structure : The 4-phenylpiperazine group is substituted with a chlorine atom at the para position of the phenyl ring.

- Properties : The electron-withdrawing chlorine enhances metabolic stability and may influence receptor affinity. This compound is commercially available (e.g., Angene Chemical) and serves as a building block for antipsychotic drug candidates .

1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29/RTC12)

- Structure : Features a trifluoromethyl (-CF₃) group on the phenyl ring.

- Synthesis : Prepared via coupling reactions using HOBt/TBTU activation .

- Properties : The -CF₃ group introduces strong electron-withdrawing effects, enhancing lipophilicity and resistance to oxidative metabolism. Such derivatives are explored for CNS-targeted therapies due to improved blood-brain barrier penetration .

Modifications to the Ketone or Ethane Backbone

2-(2-(4-Benzylpiperazin-1-yl)ethanone

- Structure : Replaces the phenyl group with a benzyl moiety on the piperazine ring.

- Docking studies indicate interactions with the enzyme’s catalytic triad .

- Comparison : The benzyl group may enhance binding to aromatic residues in enzyme pockets, a property absent in the target compound’s simpler phenyl substitution .

1-(4-{3-[4-(4-Ethylphenyl)piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone

- Structure : Incorporates a hydroxypropoxy linker and methoxy-phenyl group.

- Properties : The extended alkyl chain and ether linkage improve water solubility, while the methoxy group modulates electronic density for receptor targeting. This compound’s complexity suggests utility in designing selective agonists/antagonists .

Table: Key Structural and Functional Comparisons

Activité Biologique

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions with various biological targets, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure

The chemical structure of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone can be represented as follows:

This compound features a phenyl group and a piperazine moiety, which are significant for its biological activity.

Receptor Interactions

Research indicates that 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone exhibits binding affinity to several receptors, particularly serotonin receptors. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant activity against Gram-positive bacteria and moderate effects on Gram-negative strains such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 14-17 | Potent |

| Escherichia coli | 10-13 | Moderate |

| Bacillus subtilis | 15 | Potent |

These results indicate the compound's potential as an antibacterial agent, particularly in addressing infections caused by resistant strains .

The mechanism through which 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone exerts its effects involves interaction with specific protein targets. For instance, molecular docking studies suggest that the compound can inhibit the MCR-1 protein, a critical factor in colistin resistance among Gram-negative bacteria. The binding involves hydrogen bonds with essential amino acids in the MCR-1 active site, highlighting its potential as a novel therapeutic agent against multidrug-resistant infections .

Study on Anticancer Activity

A recent investigation assessed the anticancer properties of the compound against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| HepG2 | <25 | Potent |

| MCF-7 | <25 | Potent |

| PC-3 | >50 | Weak |

These findings suggest that 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone may possess significant anticancer properties, warranting further exploration in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone?

- Methodological Answer : A common synthesis involves reacting phenylpiperazine derivatives with chloroacetyl chloride under controlled conditions. For example, in a dichloromethane solvent with triethylamine as a base at 273 K, chloroacetyl chloride is added dropwise to 1-phenylpiperazine hydrochloride. The reaction is stirred at room temperature for 2 hours, followed by purification via crystallization . Yield optimization requires precise stoichiometry and anhydrous conditions.

- Key Parameters : Solvent choice (e.g., dichloromethane), temperature control, and stoichiometric ratios of reagents are critical .

Q. Which spectroscopic and crystallographic methods are used to characterize its structure?

- Methodological Answer :

- X-ray crystallography resolves the compound’s 3D structure, as demonstrated for analogs like 1-Chloro-2-(4-phenylpiperazino)ethanone, which crystallizes in a monoclinic system with R factor = 0.035 .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as the acetyl group (δ ~2.1 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm).

- Mass spectrometry confirms molecular weight (e.g., m/z 246.35 for the parent ion) .

Q. What are the key structural features influencing its reactivity?

- Methodological Answer :

- The piperazine ring enables nucleophilic substitution at the nitrogen atoms.

- The acetyl group participates in ketone-specific reactions (e.g., condensation, reduction).

- Aromatic phenyl groups influence electronic properties and π-π stacking in biological targets.

- Reactivity under varying pH and temperature conditions can be probed via kinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Temperature : Lower temperatures (e.g., 273 K) minimize side reactions during acyl chloride addition .

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates.

- Catalysts : Triethylamine acts as a base to neutralize HCl byproducts, driving the reaction forward.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Compare results under identical conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differing cell viability assays (MTT vs. ATP-based) .

- Structural Analog Analysis : Test derivatives (e.g., fluorinated or oxadiazole-containing analogs) to isolate functional group contributions .

- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify outliers or trends .

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., serotonin receptors) using crystal structures (PDB ID: 54U) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–80%), blood-brain barrier permeability (logBB > 0.3), and CYP450 metabolism risks .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize candidates for in vitro testing .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Functional Group Modifications :

- Replace the acetyl group with carboxylic acid to enhance solubility.

- Introduce fluorine at para positions to improve metabolic stability .

- Bioisosteric Replacement : Substitute the phenyl group with thiophene (as in BenchChem compound B1332704) to maintain aromaticity while altering electronic profiles .

- Pharmacophore Mapping : Identify critical moieties (e.g., piperazine nitrogen) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.